![molecular formula C13H11NO4S B11709087 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene CAS No. 4094-37-5](/img/structure/B11709087.png)

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

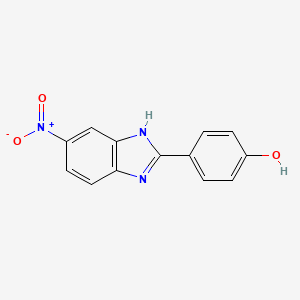

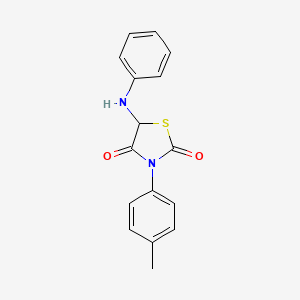

1-Metil-4-[(4-nitrofenil)sulfonil]benceno es un compuesto orgánico con la fórmula molecular C13H11NO4S. Se caracteriza por un anillo de benceno sustituido con un grupo metil y un grupo sulfonil unido a un grupo nitrofenil. Este compuesto es notable por sus aplicaciones en diversas reacciones químicas y procesos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Metil-4-[(4-nitrofenil)sulfonil]benceno se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de cloruro de 4-nitrobencenosulfonilo con tolueno en presencia de una base como la piridina. La reacción generalmente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización .

Métodos de producción industrial: En entornos industriales, la síntesis de 1-Metil-4-[(4-nitrofenil)sulfonil]benceno a menudo implica reacciones a gran escala utilizando reactores automatizados. El proceso puede incluir técnicas de flujo continuo para garantizar una calidad y un rendimiento constantes del producto. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Metil-4-[(4-nitrofenil)sulfonil]benceno experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El grupo metil se puede sustituir por otros grupos funcionales a través de reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes:

Oxidación: Gas hidrógeno, catalizador de paladio.

Sustitución: Electrófilos como halógenos, en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.

Productos principales formados:

Reducción: 1-Metil-4-[(4-aminofenil)sulfonil]benceno.

Sustitución: Varios derivados del benceno sustituidos según el electrófilo utilizado.

Aplicaciones Científicas De Investigación

1-Metil-4-[(4-nitrofenil)sulfonil]benceno tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Employed in the study of enzyme inhibition and protein interactions.

Medicina: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 1-Metil-4-[(4-nitrofenil)sulfonil]benceno implica su interacción con objetivos moleculares específicos. Por ejemplo, en los sistemas biológicos, puede inhibir las enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior. El grupo sulfonil juega un papel crucial en estas interacciones al formar fuertes enlaces de hidrógeno con residuos de aminoácidos en el sitio activo de la enzima .

Compuestos similares:

- 1-Metil-4-[(4-aminofenil)sulfonil]benceno.

- 1-Metil-4-[(4-clorofenil)sulfonil]benceno.

- 1-Metil-4-[(4-bromofenil)sulfonil]benceno .

Singularidad: 1-Metil-4-[(4-nitrofenil)sulfonil]benceno es único debido a su grupo nitro, que imparte una reactividad química y actividad biológica distintas. La presencia del grupo nitro permite reacciones específicas como la reducción a un grupo amino, que se puede funcionalizar aún más para diversas aplicaciones .

Comparación Con Compuestos Similares

- 1-Methyl-4-[(4-aminophenyl)sulfonyl]benzene.

- 1-Methyl-4-[(4-chlorophenyl)sulfonyl]benzene.

- 1-Methyl-4-[(4-bromophenyl)sulfonyl]benzene .

Uniqueness: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications .

Propiedades

Número CAS |

4094-37-5 |

|---|---|

Fórmula molecular |

C13H11NO4S |

Peso molecular |

277.30 g/mol |

Nombre IUPAC |

1-methyl-4-(4-nitrophenyl)sulfonylbenzene |

InChI |

InChI=1S/C13H11NO4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |

Clave InChI |

RVHDYDZMDKCAOE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)

![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)

![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)

![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)